Aminoallyl deoxyuridine triphosphate sodium salt, commonly referred to as AA-dUTP sodium salt, is a modified nucleotide that plays a significant role in molecular biology, particularly in the synthesis of complementary DNA (cDNA) and the labeling of nucleic acids. This compound is classified as a nucleotide analog and is utilized primarily in various biochemical assays and research applications due to its unique fluorescent properties.
AA-dUTP sodium salt is classified under the category of nucleotide triphosphates. It is specifically recognized for its ability to incorporate into DNA strands during synthesis processes, allowing for subsequent labeling and detection in various applications.
The synthesis of AA-dUTP sodium salt involves several key steps:
The synthesis process includes the use of solvents like dimethylformamide and buffers such as sodium borate to maintain optimal pH levels during reactions. The incorporation of fluorescent dyes can also be performed during the synthesis phase to create labeled versions of AA-dUTP sodium salt .
AA-dUTP sodium salt has a complex structure characterized by:
The structure consists of a deoxyribose sugar linked to a uracil base, with an aminoallyl group attached at the 5-position of the uracil ring.
The compound's empirical formula reflects its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms, essential for its function as a nucleotide analog.
AA-dUTP sodium salt participates in several key reactions:
The reaction conditions are critical; optimal temperatures and buffer compositions are necessary to maximize incorporation efficiency and minimize errors during DNA synthesis.
The mechanism by which AA-dUTP sodium salt functions involves its incorporation into newly synthesized DNA strands during enzymatic reactions catalyzed by DNA polymerases. Once incorporated, the aminoallyl group can be targeted for further chemical modifications or labeling.
Studies have shown that AA-dUTP can enhance the sensitivity of detection methods such as microarray analysis and quantitative polymerase chain reaction by allowing for fluorescent labeling that facilitates visualization .
Relevant data indicates that proper handling and storage are crucial for maintaining the integrity of AA-dUTP sodium salt for experimental use .
AA-dUTP sodium salt has diverse applications in scientific research:
AA-dUTP sodium salt (aminoallyl-dUTP) serves as a thymidine triphosphate analog where the methyl group of dTTP is replaced by a reactive aminoallyl group. This structural modification enables its enzymatic incorporation into cDNA during synthesis by DNA-dependent or RNA-dependent DNA polymerases. Key polymerases demonstrate differential incorporation efficiencies:
Solvent optimization enhances incorporation kinetics. Molecular biology-grade water or TE buffer (pH 7.5) maintains AA-dUTP stability, while DMSO concentrations >5% reduce labeling density by promoting template secondary structures [3] [9].
Table 1: Polymerase-Specific Incorporation Efficiencies of AA-dUTP
Polymerase | Application | Relative Efficiency (%) | Optimal [dTTP:AA-dUTP] Ratio |
---|---|---|---|
Taq DNA Polymerase | PCR amplification | 75-85 | 3:1 to 1:1 |
MMLV Reverse Transcriptase | cDNA synthesis | 60-75 | 1:1 to 1:2 |
Klenow Fragment (exo-) | Primer extension | 90-95 | 0:1 (full substitution) |
TdT | 3'-end labeling | >95 | Not applicable |
AA-dUTP’s primary utility lies in generating amine-functionalized cDNA for subsequent fluorescent labeling. This two-step approach involves:
Critical protocol parameters include:
Table 2: Fluorescent Probe Performance Metrics Using AA-dUTP
Labeling Method | Labeling Density (Dyes/kb) | Signal-to-Noise Ratio | Applications |
---|---|---|---|
Direct incorporation | 25-40 | Moderate | qPCR probes |
AA-dUTP + NHS-Cy3 | 30-50 | High | Microarray hybridization |
AA-dUTP + Alexa Fluor 647 | 35-60 | Very high | Single-molecule imaging |
Maximizing AA-dUTP incorporation while maintaining amplification fidelity requires multiparameter optimization:
Crucially, proofreading polymerases (e.g., Pfu, Q5) exhibit <10% incorporation efficiency due to steric exclusion mechanisms. Modified archaeal polymerases like Pyrococcus furiosus dUTPase-enriched blends partially overcome this limitation by hydrolyzing misincorporated uracil analogs [5] [9].
Table 3: Optimization Parameters for AA-dUTP in PCR
Parameter | Optimal Range | Impact on Amplification |
---|---|---|
AA-dUTP:dTTP ratio | 1:3 to 1:1 | Higher ratios reduce yield of long amplicons |
Mg²⁺ concentration | 1.5-2.5 mM | Stabilizes primer-template binding |
Cycle number | ≤35 cycles | Prevents cumulative damage to AA-dUTP-containing strands |
Betaine concentration | 1.0-1.5 M | Counteracts minor groove perturbations |
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